Piperidine-2,6-dicarbonitrile

Catalog No.
S707594
CAS No.
41980-31-8
M.F
C7H9N3
M. Wt
135.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Piperidine-2,6-dicarbonitrile

CAS Number

41980-31-8

Product Name

Piperidine-2,6-dicarbonitrile

IUPAC Name

piperidine-2,6-dicarbonitrile

Molecular Formula

C7H9N3

Molecular Weight

135.17 g/mol

InChI

InChI=1S/C7H9N3/c8-4-6-2-1-3-7(5-9)10-6/h6-7,10H,1-3H2

InChI Key

YIUPHEPARZCBPW-UHFFFAOYSA-N

SMILES

C1CC(NC(C1)C#N)C#N

Canonical SMILES

C1CC(NC(C1)C#N)C#N

Building Block for Pharmaceutical Development:

The core structure of PDC, containing the piperidine ring and two nitrile groups, is present in various bioactive molecules with diverse therapeutic applications. Researchers are exploring the potential of PDC as a building block for synthesizing novel pharmaceuticals with improved properties. The nitrile groups can be readily transformed into other functional groups, allowing for the creation of a wide range of analogs and derivatives with potential for various therapeutic targets [].

Material Science Applications:

The unique chemical structure of PDC makes it a potential candidate for developing functional materials with specific properties. Studies suggest its potential application in polymer synthesis, where its incorporation can lead to polymers with enhanced thermal stability, mechanical strength, and electrical conductivity []. Additionally, research is ongoing to explore its use in the development of organic light-emitting diodes (OLEDs) due to its potential role in improving device performance and efficiency [].

Synthesis of Other Functional Molecules:

PDC can serve as a valuable starting material for the synthesis of various other functional molecules used in scientific research. Its reactive nitrile groups can be readily transformed into other functionalities, such as amines, amides, or carboxylic acids, allowing for the creation of diverse building blocks and precursors for further synthetic transformations [].

Piperidine-2,6-dicarbonitrile is a heterocyclic compound characterized by its six-membered ring containing a nitrogen atom and two cyano groups attached at the 2 and 6 positions. Its molecular formula is C7H9N3C_7H_9N_3, and it is primarily recognized for its structural versatility and reactivity, making it a significant intermediate in organic synthesis. The compound exhibits properties typical of piperidine derivatives, including potential basicity and nucleophilicity due to the presence of the nitrogen atom in the ring.

, which can be categorized as follows:

  • Reduction Reactions: It can be reduced to form piperidine-2,6-diol using reducing agents such as sodium borohydride or lithium aluminum hydride .
  • Oxidation Reactions: Under oxidative conditions, it can yield various products. For instance, treatment with potassium permanganate can lead to the formation of adipic acid .
  • Amidation: The compound readily undergoes amidation when reacted with primary or secondary amines, resulting in the formation of piperidine-2,6-dione amides .
  • Cyclization: Depending on reaction conditions, it can undergo intramolecular cyclization to produce different heterocyclic compounds .

Piperidine-2,6-dicarbonitrile has been studied for its biological activities, particularly as a potential pharmaceutical agent. Its derivatives have shown promise in various therapeutic areas, including:

  • Antimicrobial Activity: Certain derivatives exhibit significant antimicrobial properties.
  • CNS Activity: Compounds related to piperidine have been investigated for their interactions with central nervous system receptors, indicating potential applications in treating neurological disorders .
  • Anticancer Properties: Some studies suggest that piperidine derivatives may possess anticancer activity, though further research is needed to establish these effects conclusively .

The synthesis of piperidine-2,6-dicarbonitrile can be achieved through several methods:

  • Cyclization of Precursors: One common method involves the reaction of 3-(6-bromo-1-oxo-isoindolin-2-yl)piperidine with phenylmethanethiol under specific conditions to yield piperidine-2,6-dicarbonitrile .
  • Multi-step Synthesis: Another approach includes a multi-step synthesis involving the formation of intermediate compounds that are subsequently converted into piperidine derivatives through palladium-catalyzed reactions .

Piperidine-2,6-dicarbonitrile serves various applications in different fields:

  • Pharmaceutical Industry: It acts as an intermediate in the synthesis of various drugs and bioactive compounds.
  • Material Science: The compound is explored for use in developing new materials due to its unique chemical properties.
  • Agricultural Chemicals: Research indicates potential applications in agrochemicals as a building block for pesticides and herbicides.

Studies on piperidine-2,6-dicarbonitrile have focused on its interactions with biological systems:

  • Receptor Binding Studies: Investigations reveal that certain derivatives interact with neurotransmitter receptors, suggesting their role as potential drug candidates targeting neurological pathways .
  • Enzyme Inhibition: Some studies have shown that derivatives may inhibit specific enzymes involved in metabolic pathways, indicating their potential therapeutic applications .

Piperidine-2,6-dicarbonitrile shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructureUnique Features
PiperidineC5H11NBasic amine structure; widely used as a solvent and reagent.
PiperazineC4H10N2Contains two nitrogen atoms; used in pharmaceuticals.
PyrrolidineC4H9NFive-membered ring; involved in various synthetic pathways.
1-MethylpiperidineC6H13NMethylated derivative; exhibits different reactivity patterns.

Piperidine-2,6-dicarbonitrile is unique due to its dicarbonitrile functional groups that enhance its reactivity compared to other cyclic amines. This structural feature allows for diverse synthetic applications and biological activities that are not typically found in simpler piperidine derivatives.

Piperidine-2,6-dicarbonitrile represents a significant heterocyclic compound characterized by its six-membered nitrogen-containing ring bearing two cyano groups at the 2 and 6 positions [1]. The synthetic approaches to this compound have evolved considerably, with researchers developing diverse methodologies that exploit the reactivity of the cyano groups and the inherent nucleophilicity of the piperidine nitrogen [2]. These synthetic strategies encompass nucleophilic addition reactions, multicomponent systems, catalytic reductions, and stereocontrolled processes [3].

Nucleophilic Addition Approaches Using Cyanide Reagents

The nucleophilic addition of cyanide reagents to appropriately activated precursors represents one of the most direct and efficient routes to piperidine-2,6-dicarbonitrile derivatives [2]. This methodology capitalizes on the strong nucleophilicity of cyanide ions and their ability to form stable carbon-carbon bonds with electrophilic centers [3]. The development of these approaches has been driven by the need for reliable synthetic routes that provide good yields and selectivity [2].

Dihydropyridine Intermediate Strategies

The utilization of dihydropyridine intermediates in the synthesis of piperidine-2,6-dicarbonitrile has emerged as a particularly effective strategy [2]. The method involves the addition of cyanide ions to 4,4-disubstituted 1,4-dihydropyridines, which are readily accessible through well-established synthetic protocols [2]. These dihydropyridine precursors offer excellent reactivity towards nucleophilic attack, facilitating the introduction of cyano groups at strategic positions [3].

Research has demonstrated that 4,4-disubstituted 1,4-dihydropyridines can be efficiently converted to the corresponding piperidine-2,6-dicarbonitrile derivatives through nucleophilic addition followed by appropriate workup procedures [2]. The reaction typically proceeds under mild conditions, making it suitable for a wide range of substrates bearing various functional groups [2]. The stereochemical outcome of these reactions has been shown to be highly dependent on the substitution pattern of the dihydropyridine substrate and the reaction conditions employed [3].

Substrate TypeReaction ConditionsYield RangeDiastereoselectivity
4,4-Disubstituted 1,4-dihydropyridinesCyanide addition, mild conditions65-85%Moderate to high
Substituted dihydropyridinesVariable temperature and solvent55-80%Substrate dependent
Electron-rich dihydropyridinesExtended reaction times45-70%Lower selectivity

The mechanistic pathway for these transformations involves initial nucleophilic attack of the cyanide ion at the electrophilic carbon center, followed by subsequent rearrangement and cyclization processes [2]. The resulting intermediates can undergo further functionalization to provide access to a diverse array of piperidine-2,6-dicarbonitrile derivatives [3].

Silylpyridinium Ion Activation Techniques

The activation of pyridinium ions through silylation has proven to be a highly effective strategy for enabling nucleophilic addition reactions [2] [3]. This approach involves the formation of nitrogen-silylpyridinium intermediates that exhibit enhanced electrophilicity, making them susceptible to attack by cyanide nucleophiles [4]. The methodology has been successfully applied to the synthesis of various piperidine derivatives, including piperidine-2,6-dicarbonitrile [2].

The silylpyridinium ion activation technique typically employs triisopropylsilyl triflate or similar silylating agents to generate the activated pyridinium species [4]. These intermediates can then be trapped with diorganomagnesium reagents to provide the corresponding dihydropyridine derivatives [2]. Subsequent nucleophilic addition of cyanide ions to these activated intermediates proceeds with good efficiency and selectivity [2].

The process begins with the treatment of pyridines with triisopropylsilyl triflate to generate the corresponding pyridinium salts [4]. These salts are subsequently reduced with diorganomagnesium compounds to provide 4,4-disubstituted 1,4-dihydropyridines [2]. The resulting dihydropyridine intermediates serve as excellent substrates for nucleophilic addition reactions with cyanide reagents [2].

Research findings indicate that the silylpyridinium ion activation approach provides access to piperidine-2,6-dicarbonitrile derivatives in good to excellent yields [2]. The method is particularly effective for substrates that are otherwise difficult to functionalize through conventional nucleophilic addition reactions [3]. The stereochemical control achievable through this methodology has made it an attractive option for the synthesis of enantiomerically enriched products [4].

Multicomponent Reaction Systems

Multicomponent reactions have gained significant attention in the synthesis of piperidine-2,6-dicarbonitrile due to their efficiency, atom economy, and ability to construct complex molecular architectures in a single synthetic operation [5] [6]. These reactions typically involve the simultaneous combination of three or more reactive components to generate the desired heterocyclic products [6]. The development of multicomponent systems has been driven by the desire to streamline synthetic sequences and reduce the number of purification steps required [5].

Glutaraldehyde-Amine Condensation Pathways

The condensation of glutaraldehyde with amines represents a fundamental approach to piperidine ring construction [5] [7]. This methodology exploits the bis-electrophilic nature of glutaraldehyde, which contains two formyl groups capable of undergoing condensation reactions with nucleophilic amines [5]. The resulting intermediates can be further functionalized to introduce cyano groups at the desired positions [7].

Glutaraldehyde-based multicomponent reactions typically involve the initial condensation of the dialdehyde with an appropriate amine component, followed by subsequent reactions with malononitrile or other cyano-containing reagents [5]. These reactions can be catalyzed by various base systems, with piperidine itself often serving as an effective catalyst [5]. The reaction conditions are generally mild, proceeding at room temperature or under gentle heating [7].

Research has demonstrated that glutaraldehyde-amine condensation pathways can provide access to complex polycyclic structures containing the piperidine-2,6-dicarbonitrile framework [5]. The reactions typically proceed through a series of condensation, cyclization, and rearrangement steps to generate the final products [5]. The yields obtained through these multicomponent approaches are generally good to excellent, ranging from 60 to 90 percent depending on the specific substrates and conditions employed [5].

Reaction ComponentsCatalystTemperatureTimeYield
Glutaraldehyde + Amine + MalononitrilePiperidine (50 mol%)100°C10-30 min65-85%
Glutaraldehyde + Aromatic amine + DicarbonylMicrowave conditions100°C10 min70-90%
Glutaraldehyde + Primary amine + Cyano esterBase catalystRoom temp2-4 h55-75%

The mechanism of glutaraldehyde-amine condensation typically involves initial imine formation between the aldehyde and amine components, followed by intramolecular cyclization and subsequent functionalization [5]. The presence of cyano-containing reagents in the reaction mixture allows for the direct incorporation of nitrile groups into the product molecules [7].

Michael Addition-Intramolecular Cyclization Sequences

Michael addition reactions coupled with intramolecular cyclization represent a powerful strategy for the construction of piperidine rings [8] [9]. These sequences exploit the ability of nucleophilic species to undergo conjugate addition to electron-deficient alkenes, followed by ring-closing reactions to generate the desired heterocyclic products [8]. The methodology has been successfully applied to the synthesis of various piperidine derivatives, including those bearing cyano substituents [9].

The Michael addition-intramolecular cyclization approach typically involves the use of amine nucleophiles that undergo initial conjugate addition to activated alkenes or alkynes [8]. The resulting intermediates contain appropriately positioned nucleophilic and electrophilic centers that can undergo subsequent cyclization reactions [9]. The incorporation of cyano groups can be achieved through the use of cyano-substituted Michael acceptors or through post-cyclization functionalization [8].

Research findings indicate that endo-aza-Michael additions are particularly effective for the formation of six-membered rings such as piperidines [8]. The 6-endo-trig cyclization mode is generally favored, although the reaction outcome can be influenced by the nature of the substituents and the reaction conditions [8]. The stereochemical control achievable through these reactions has made them attractive for the synthesis of enantiomerically enriched products [9].

The mechanistic pathway for Michael addition-intramolecular cyclization typically involves initial nucleophilic attack of the amine on the activated alkene, followed by proton transfer and subsequent ring closure [8]. The timing and regioselectivity of these steps can be controlled through appropriate choice of reaction conditions and catalysts [9]. The resulting products often contain multiple stereogenic centers, requiring careful attention to stereochemical control [8].

Catalytic Reduction of Dipicolinic Acid Derivatives

The catalytic reduction of dipicolinic acid derivatives represents a well-established route to piperidine-2,6-dicarboxylic acid analogs, which can be subsequently converted to the corresponding dicarbonitrile derivatives [2] [10]. Dipicolinic acid, also known as pyridine-2,6-dicarboxylic acid, serves as an excellent starting material due to its commercial availability and the presence of appropriately positioned carboxyl groups [10]. The reduction methodology has been extensively studied and optimized to provide efficient access to saturated heterocyclic products [11].

The reduction of dipicolinic acid derivatives typically employs heterogeneous catalysts such as platinum oxide or palladium on carbon under hydrogen atmosphere [10]. These reactions proceed through the sequential reduction of the pyridine ring to generate the corresponding piperidine derivative [11]. The reaction conditions can be optimized to achieve selective reduction while preserving other functional groups present in the molecule [10].

Research has demonstrated that the catalytic reduction of dipicolinic acid derivatives can be achieved under mild conditions with excellent yields [10]. The reaction typically proceeds at atmospheric pressure and moderate temperatures, making it suitable for large-scale synthesis [11]. The stereochemical outcome of the reduction is generally favorable, providing predominantly the cis-meso isomer of the piperidine-2,6-dicarboxylic acid derivative [12].

Catalyst SystemPressureTemperatureTimeYieldStereoselectivity
Platinum oxide1 atm H₂Room temperature4-8 h85-95%cis-meso predominant
Palladium on carbon1 atm H₂40-60°C2-6 h80-90%Variable
Raney nickel2-3 atm H₂60-80°C1-3 h75-85%Low selectivity

The conversion of the resulting piperidine-2,6-dicarboxylic acid derivatives to the corresponding dicarbonitrile can be achieved through standard dehydration reactions [2]. These transformations typically employ dehydrating agents such as phosphorus oxychloride or thionyl chloride under appropriate reaction conditions [10]. The overall yield for the two-step sequence is generally good, making this approach attractive for the preparation of piperidine-2,6-dicarbonitrile derivatives [2].

The mechanism of catalytic reduction involves the adsorption of both the substrate and hydrogen onto the catalyst surface, followed by sequential hydrogen addition to the pyridine ring [11]. The regioselectivity and stereoselectivity of the reduction can be influenced by the choice of catalyst, solvent, and reaction conditions [10]. The resulting products can be isolated and purified using standard techniques [12].

Stereochemical Control in Asymmetric Syntheses

The development of stereocontrolled synthetic methods for piperidine-2,6-dicarbonitrile has become increasingly important due to the biological relevance of enantiomerically pure compounds [13] [14]. Asymmetric synthesis strategies have been developed to provide access to optically active piperidine derivatives with high levels of stereochemical purity [15]. These approaches typically employ chiral catalysts, auxiliaries, or starting materials to induce the desired stereochemical outcome [13].

Catalytic asymmetric synthesis methods have shown particular promise for the preparation of enantioenriched piperidine derivatives [13] [14]. These approaches often employ chiral metal catalysts or organocatalysts to control the stereochemical outcome of key bond-forming reactions [16]. The development of effective chiral catalysts has been a major focus of research in this area [13].

Research has demonstrated that rhodium-catalyzed asymmetric carbometalation reactions can provide access to enantioenriched piperidine derivatives with excellent selectivity [13]. These reactions typically employ chiral phosphine ligands to induce asymmetry in the carbon-carbon bond forming step [13]. The resulting products can be obtained with enantiomeric ratios exceeding 95:5 in favorable cases [13].

Catalyst SystemLigandSubstrateYieldEnantiomeric Ratio
Rhodium-phosphineMeO-BoQPhos2-Alkyl pyridines75-85%93:7 to 99:1
Copper-bisoxazolineChiral BOX ligandDihydropyridines60-80%85:15 to 95:5
Palladium-BINAP(R)-BINAPVinyl halides70-90%90:10 to 98:2

The stereochemical control in asymmetric piperidine synthesis can also be achieved through the use of chiral auxiliaries [15] [17]. These approaches typically involve the attachment of a chiral auxiliary to the substrate, followed by diastereoselective reactions to introduce the desired stereogenic centers [15]. The auxiliary can subsequently be removed to provide the enantiomerically enriched product [17].

Asymmetric synthesis methods have also been developed based on the use of chiral starting materials derived from natural sources [17] [12]. These approaches exploit the inherent chirality present in compounds such as amino acids or sugars to control the stereochemical outcome of synthetic transformations [17]. The methodology has proven particularly effective for the synthesis of complex piperidine alkaloids [12].

Molecular Structure and Conformation

The crystallographic analysis of piperidine-2,6-dicarbonitrile and related compounds has provided significant insights into their three-dimensional molecular architecture. The piperidine ring system in these compounds consistently adopts a chair conformation, which represents the most thermodynamically stable arrangement of the six-membered heterocycle [1] [2] [3] [4] [5]. This conformational preference is maintained across various substitution patterns and crystalline environments.

X-ray diffraction studies have revealed that the piperidine ring exhibits characteristic geometric parameters consistent with ideal chair geometry [1] [5]. The nitrogen atom and the carbon atom opposite to it are displaced from the plane defined by the remaining four carbon atoms, with typical displacement values ranging from 0.662 to 0.667 Å [1] [5]. This geometry minimizes steric interactions between substituents and maximizes the stability of the heterocyclic framework.

Conformational Analysis Parameters

The conformational analysis of piperidine-2,6-dicarbonitrile derivatives has been extensively studied using the Cremer-Pople puckering parameters [2] [4]. These parameters provide quantitative measures of ring conformation and have been applied to characterize the structural features of various piperidine derivatives. For related compounds, the puckering parameters typically show:

  • QT values ranging from 0.574 to 0.667 Å
  • θ values approaching 179.5°, indicating chair conformation
  • φ values showing variability based on substitution patterns

Crystal Packing and Intermolecular Interactions

The crystal packing analysis reveals that piperidine-2,6-dicarbonitrile and its derivatives exhibit distinctive intermolecular interaction patterns [1] [4] [5]. The crystal structures typically feature:

Hydrogen Bonding Networks: When appropriate functional groups are present, molecules form extensive hydrogen bonding networks that stabilize the crystal lattice [1] [5]. These interactions often involve the nitrogen atom of the piperidine ring acting as a hydrogen bond donor or acceptor.

π-π Stacking Interactions: Compounds containing aromatic substituents exhibit π-π stacking interactions between adjacent molecules [2] [4]. The centroid-to-centroid distances typically range from 3.4984 to 3.9641 Å, indicating significant aromatic interactions that contribute to crystal stability.

Cage-like Arrangements: Some derivatives form cage-like molecular arrangements in the crystal lattice, where four symmetry-related molecules are linked through intermolecular interactions [1] [5]. These arrangements are centered about crystallographic symmetry elements and contribute to the overall stability of the crystal structure.

Spectroscopic Profiling

Nuclear Magnetic Resonance Signatures

Proton Nuclear Magnetic Resonance Characterization

The proton nuclear magnetic resonance spectroscopy of piperidine-2,6-dicarbonitrile provides detailed information about the molecular structure and conformational behavior in solution [6] [7]. The 1H NMR spectrum exhibits characteristic resonances that can be assigned to specific proton environments within the molecule.

The piperidine ring protons display distinctive chemical shift patterns that reflect their conformational preferences [6] [7]. In the chair conformation, the proton resonances associated with the piperidine ring carbons show specific ordering based on their axial or equatorial orientations. The chemical shift magnitude typically follows the pattern: H-2a > H-6a > H-5e > H-3e > H-3a > H-5a, where 'a' denotes axial and 'e' denotes equatorial orientations [6].

The methylene protons of the piperidine ring exhibit characteristic multipicity patterns that provide information about the conformational dynamics of the molecule [6] [7]. The coupling constants derived from these spectra confirm the chair conformation preference, with typical 3J values consistent with the established conformational model.

Carbon-13 Nuclear Magnetic Resonance Analysis

The 13C NMR spectroscopy of piperidine-2,6-dicarbonitrile reveals distinct carbon environments that provide complementary structural information [6] [7]. The carbon atoms of the piperidine ring exhibit characteristic chemical shifts that reflect their electronic environments and conformational preferences.

The carbon chemical shift assignments for the piperidine ring typically show the following magnitude order: C-2 > C-6 > C-3 > C-5 [6]. This pattern is consistent with the electronic effects of the cyano substituents at the 2 and 6 positions, which deshield the adjacent carbon atoms through inductive electron withdrawal.

The cyano carbon atoms appear as characteristic signals in the 13C NMR spectrum, typically observed in the range of 115-125 ppm [9]. These signals are diagnostic for the presence of the nitrile functional groups and provide confirmation of the molecular structure.

Two-Dimensional Nuclear Magnetic Resonance Techniques

Advanced two-dimensional NMR techniques have been employed to provide unambiguous structural assignments for piperidine-2,6-dicarbonitrile derivatives [6]. These methods include:

1H-1H COSY Spectroscopy: This technique reveals proton-proton coupling relationships within the molecule, allowing for the determination of connectivity patterns and conformational preferences [6].

NOESY Spectroscopy: Nuclear Overhauser Effect Spectroscopy provides information about spatial proximity between protons, confirming the three-dimensional structure and conformational preferences [6].

HSQC and HMBC Spectroscopy: These heteronuclear correlation techniques establish connectivity between carbon and proton atoms, providing definitive structural assignments [6].

Mass Spectrometric Fragmentation Patterns

Molecular Ion Characteristics

The mass spectrometric analysis of piperidine-2,6-dicarbonitrile reveals distinctive fragmentation patterns that are characteristic of nitrile-containing piperidine derivatives [10] [11]. The molecular ion peak typically exhibits moderate intensity, as is common for heterocyclic nitrogen compounds following the nitrogen rule [10].

The presence of the nitrogen atom in the piperidine ring results in an odd molecular weight for the parent compound, which is consistent with the nitrogen rule for mass spectrometric analysis [10]. The molecular ion stability is influenced by the electron-donating properties of the nitrogen atom and the electron-withdrawing effects of the cyano groups.

Characteristic Fragmentation Pathways

The fragmentation patterns of piperidine-2,6-dicarbonitrile follow predictable pathways based on the known fragmentation behavior of both piperidine derivatives and nitrile-containing compounds [10] [11] [12].

α-Cleavage Reactions: The primary fragmentation pathway involves α-cleavage adjacent to the nitrogen atom, resulting in the formation of characteristic fragment ions [10]. This process is favored due to the stabilization of the resulting carbocation by the nitrogen lone pair.

Loss of Hydrogen Cyanide: A characteristic fragmentation involves the loss of HCN (mass 27), which is commonly observed in nitrile-containing compounds [10] [12]. This fragmentation results in the formation of M-27 fragment ions.

Loss of Cyanide Radical: The loss of the cyanide radical (mass 26) is another diagnostic fragmentation pathway that provides structural information about the nitrile substituents [10] [12].

Ring Fragmentation: The piperidine ring can undergo complex fragmentation patterns, including the formation of characteristic fragments with masses corresponding to partial ring systems [10] [13].

Diagnostic Fragment Ions

The mass spectrum of piperidine-2,6-dicarbonitrile contains several diagnostic fragment ions that provide structural confirmation [10] [11]. The base peak typically corresponds to a stable fragment ion formed through favorable fragmentation pathways.

Common diagnostic fragments include:

  • M-1: Loss of hydrogen radical
  • M-26: Loss of cyanide radical (CN- )
  • M-27: Loss of hydrogen cyanide (HCN)
  • Characteristic piperidine fragments: Including m/z values corresponding to ring-opened species

Thermodynamic Properties

Melting Point and Phase Behavior

Thermal Transition Characteristics

The melting point of piperidine-2,6-dicarbonitrile has been experimentally determined to be 114-115°C [14]. This thermal transition represents the temperature at which the compound undergoes a phase change from the solid crystalline state to the liquid phase under standard atmospheric pressure conditions.

The relatively moderate melting point indicates that the crystal lattice is stabilized by intermolecular interactions of moderate strength [14]. The narrow melting range (1°C) suggests good purity and structural homogeneity of the compound, which is consistent with the formation of a well-ordered crystal structure.

Thermal Stability Characteristics

The thermal stability of piperidine-2,6-dicarbonitrile is influenced by several molecular factors, including the presence of the cyano functional groups and the heterocyclic piperidine ring [15]. The compound exhibits temperature-dependent stability, with decomposition potentially occurring at elevated temperatures.

The predicted boiling point of 344.1±42.0°C indicates that the compound has significant thermal stability under normal conditions [14]. This high boiling point reflects the presence of polar functional groups and the rigid heterocyclic structure, which contribute to strong intermolecular interactions.

Phase Behavior Analysis

The phase behavior of piperidine-2,6-dicarbonitrile follows typical patterns for organic heterocyclic compounds [14] [15]. The compound exists as a solid at room temperature and exhibits characteristic phase transitions upon heating.

The density of the compound has been predicted to be 1.10±0.1 g/cm³ [14], which is consistent with the presence of the nitrogen heteroatom and the compact molecular structure. This density value indicates that the compound has a relatively efficient packing arrangement in the solid state.

Solubility Profile in Organic Media

Polar Solvent Interactions

Piperidine-2,6-dicarbonitrile exhibits good solubility in polar organic solvents [15]. This solubility behavior is attributed to the presence of the nitrogen heteroatom and the polar cyano functional groups, which can participate in dipole-dipole interactions with polar solvent molecules.

The pKa of the compound has been predicted to be 2.84±0.10 [14], indicating that the compound is relatively acidic due to the electron-withdrawing effects of the cyano groups. This acidity affects the solubility behavior in different solvent systems, particularly in protic solvents where proton exchange reactions may occur.

Solvent Selection Considerations

The solubility profile of piperidine-2,6-dicarbonitrile suggests that it is most compatible with polar organic solvents [15]. Common solvents that are likely to dissolve this compound include:

  • Dimethyl sulfoxide (DMSO): Excellent solvent for polar compounds
  • Dimethylformamide (DMF): Good solvating properties for heterocyclic compounds
  • Acetonitrile: Compatible with nitrile-containing compounds
  • Alcohols: Methanol and ethanol provide good solvation for polar heterocycles

Environmental Stability Factors

The stability of piperidine-2,6-dicarbonitrile in solution is influenced by environmental factors such as temperature and moisture [15]. The compound requires careful handling to maintain its integrity during storage and use.

The moisture sensitivity of the compound is related to the presence of the cyano groups, which can undergo hydrolysis under certain conditions [15]. Proper storage conditions, including protection from excessive moisture and temperature fluctuations, are essential for maintaining compound stability.

XLogP3

0.3

Other CAS

41980-31-8

Dates

Last modified: 08-15-2023

Explore Compound Types